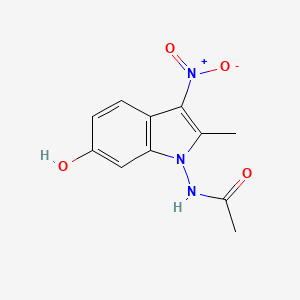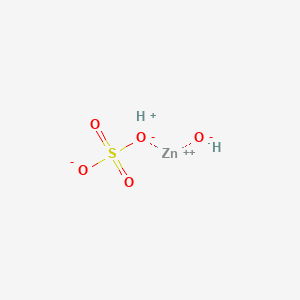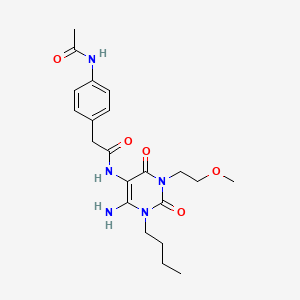![molecular formula C29H38S2 B12937435 2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12937435.png)
2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene is a complex organic compound that belongs to the class of benzo[b]benzo[4,5]thieno[2,3-d]thiophenes. These compounds are known for their unique structural properties and potential applications in various fields, particularly in organic electronics. The presence of a pentadecyl group enhances the solubility and processability of the compound, making it suitable for use in solution-processable organic semiconductors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves a multi-step processThe reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and enhance product purity .
Chemical Reactions Analysis
Types of Reactions
2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as ketones or carboxylic acids.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic rings, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: Hydrazine hydrate in the presence of a catalyst.
Substitution: Br2 in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications .
Scientific Research Applications
2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene has several scientific research applications:
Organic Electronics: Used as a semiconductor material in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its high charge mobility and stability.
Photovoltaics: Employed in organic solar cells as an active layer material to enhance light absorption and charge transport.
Mechanism of Action
The mechanism by which 2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene exerts its effects is primarily through its interaction with electronic devices. The compound’s conjugated structure allows for efficient charge transport, making it an excellent candidate for use in organic semiconductors. The molecular targets include the active layers of OFETs and OLEDs, where it facilitates the movement of charge carriers .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thieno[2,3-d]thiophene: A simpler analog without the pentadecyl group, used in similar applications but with lower solubility and processability.
Benzo[4,5]selenopheno[3,2-b]thiophene: A selenium-containing analog with different electronic properties, used in organic electronics.
Uniqueness
2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene stands out due to its enhanced solubility and processability, which are attributed to the presence of the pentadecyl group. This makes it more suitable for solution-processable applications compared to its simpler analogs .
Properties
Molecular Formula |
C29H38S2 |
|---|---|
Molecular Weight |
450.7 g/mol |
IUPAC Name |
2-pentadecyl-[1]benzothiolo[3,2-b][1]benzothiole |
InChI |
InChI=1S/C29H38S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-20-21-25-27(22-23)31-28-24-18-15-16-19-26(24)30-29(25)28/h15-16,18-22H,2-14,17H2,1H3 |
InChI Key |
RIEDACYAZITBDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,10-bis(4-chloro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12937355.png)



![8-Bromoimidazo[1,2-a]pyridin-6-amine](/img/structure/B12937374.png)


![11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone](/img/structure/B12937394.png)
![1-(2-Amino-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-6-yl)-2-(2,4-difluorophenyl)ethane-1,2-dione](/img/structure/B12937400.png)



![(R)-2-Bromo-1-(3-cyclopropyl-7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B12937430.png)

